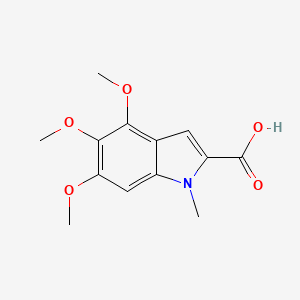

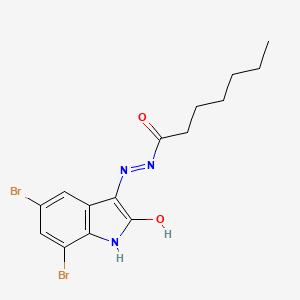

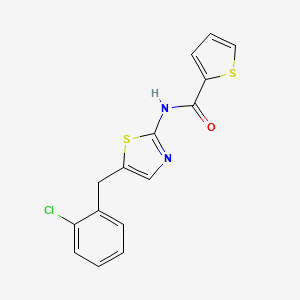

8-(Diethylamino)-3-methyl-7-propylpurine-2,6-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

This involves a detailed explanation of how the compound is synthesized, including the starting materials, reaction conditions, and the steps involved in the reaction. .Molecular Structure Analysis

Molecular structure analysis involves the use of techniques such as X-ray crystallography, NMR spectroscopy, and computational methods to determine the three-dimensional arrangement of atoms in a molecule .Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts .Physical And Chemical Properties Analysis

This involves studying properties such as solubility, melting point, boiling point, and spectral properties (UV, IR, NMR, MS). It also includes studying the compound’s stability under various conditions .Scientific Research Applications

Fluorescent Probes and Photophysical Properties

Compounds structurally related to 8-(Diethylamino)-3-methyl-7-propylpurine-2,6-dione have been investigated for their potential as fluorescent probes. For example, the study by Pivovarenko, Jo´źwiak, and Błażejowski (2002) explored the photophysical properties of a symmetric fluorescent dye, highlighting its sensitivity to solvent polarity due to its unique structural constitution. This property is crucial for the development of sensitive fluorescent probes for biological and chemical sensing applications (Pivovarenko, Jo´źwiak, & Błażejowski, 2002).

Anticancer and Antimicrobial Activities

The derivatives of purines and xanthines, including compounds similar to this compound, have been synthesized and tested for their anticancer activity. Kowalska, Pluta, and Latocha (2018) reported the synthesis of new 2,6-disubstituted and 2,6,8-trisubstituted 7-methylpurines with significant anticancer activity against various cancer cell lines. This research underscores the potential of such compounds in developing new anticancer therapies (Kowalska, Pluta, & Latocha, 2018).

Synthesis and Chemical Reactivity

Research on the synthesis and chemical reactivity of compounds structurally related to this compound has provided valuable insights into their potential applications in medicinal chemistry and organic synthesis. Alizadeh and Rezvanian (2008) described an effective route to novel arylsulfonamides via a multicomponent reaction, demonstrating the versatility of these compounds in synthesizing a wide range of chemical entities with potential biological activities (Alizadeh & Rezvanian, 2008).

Antibacterial Evaluation

The synthesis and evaluation of barbituric acid derivatives for their in vitro antibacterial activity represent another application area. Shukla, Bishnoi, Devi, Kumar, Srivastava, Srivastava, and Fatma (2019) synthesized compounds that showed antibacterial activity exceeding that of ampicillin, a reference drug. This research highlights the potential of these compounds in developing new antibacterial agents (Shukla et al., 2019).

Synthesis and Characterization of Schiff Bases

Schiff bases derived from similar compounds have been synthesized and characterized for their anticancer activity. Uddin, Rashid, Ali, Tirmizi, Ahmad, Zaib, Zubir, Diaconescu, Tahir, Iqbal, and Haider (2020) studied Schiff bases with potential cytotoxicity against cancer cell lines, demonstrating the role of these compounds in the development of new chemotherapeutic agents (Uddin et al., 2020).

Mechanism of Action

Safety and Hazards

properties

IUPAC Name |

8-(diethylamino)-3-methyl-7-propylpurine-2,6-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21N5O2/c1-5-8-18-9-10(14-12(18)17(6-2)7-3)16(4)13(20)15-11(9)19/h5-8H2,1-4H3,(H,15,19,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJNHCGJGKBZPHA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C2=C(N=C1N(CC)CC)N(C(=O)NC2=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-chlorophenoxy)-N-(2-(2-((4-methoxybenzyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2867798.png)

![6-bromo-3-(propan-2-ylidene)-1,3-dihydro-2H-pyrrolo[3,2-b]pyridin-2-one](/img/structure/B2867802.png)

![4-(Azetidin-1-yl)pyrido[3,4-d]pyrimidine](/img/structure/B2867804.png)

![1'-(4-methylthiophene-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2867811.png)